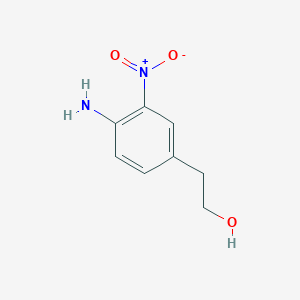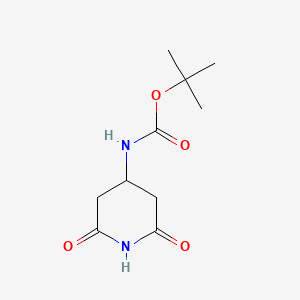
tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol . It is a solid compound commonly used in various chemical and pharmaceutical research applications.
Méthodes De Préparation
The synthesis of tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and protein interactions.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological context and the target enzyme or receptor .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl (2,6-dioxopiperidin-4-yl)carbamate include:
- tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate
- tert-Butyl N-(4,6-dimethoxy-2-pyrimidyl)carbamate
- tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate Compared to these compounds, this compound may exhibit unique reactivity and biological activity due to its specific structural features.
Propriétés
Formule moléculaire |
C10H16N2O4 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
tert-butyl N-(2,6-dioxopiperidin-4-yl)carbamate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-7(13)12-8(14)5-6/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14) |
Clé InChI |
LKHVWZRCZFMROB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(=O)NC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


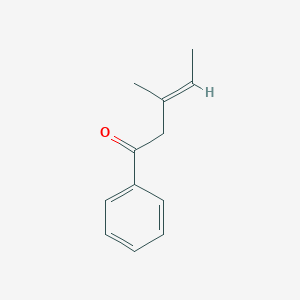

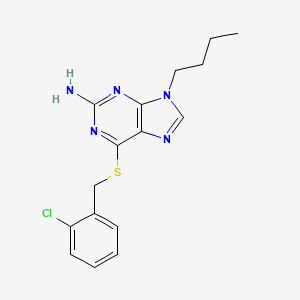

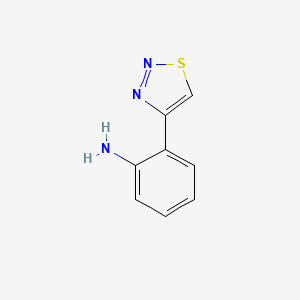
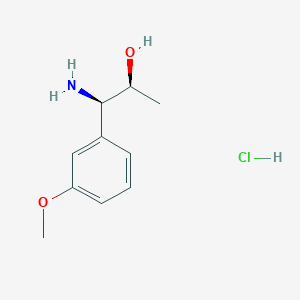

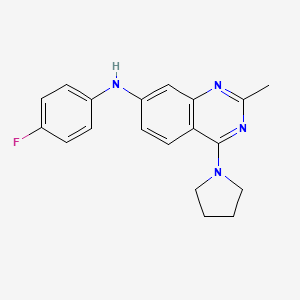
![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
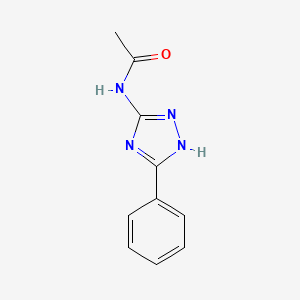
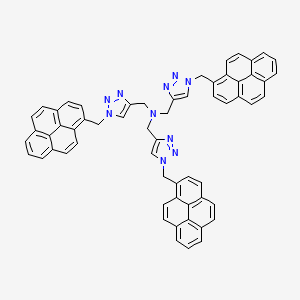

![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
